Methyl 3-amino-4-chloro-5-methoxybenzoate
Overview
Description
“Methyl 3-amino-4-chloro-5-methoxybenzoate” is a chemical compound with the CAS Number: 63603-10-1 . It has a molecular weight of 215.64 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10ClNO3/c1-13-7-4-5 (9 (12)14-2)3-6 (11)8 (7)10/h3-4H,11H2,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a boiling point of 341.6±37.0 C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Methyl 3-amino-4-chloro-5-methoxybenzoate has been studied for its use in pharmaceutical synthesis. For instance, it's an intermediate in the improved synthesis of metoclopramide, a medication used for nausea and gastroesophageal reflux disease. This synthesis involves various processes such as methylation, chlorination, and condensation, highlighting the compound's role in complex chemical synthesis (Murakami, Inukai, Koda, & Nakano, 1971).
Role in Chemical Conformation Studies
This compound has also been significant in studying the conformation of chemical structures. For example, in the study of the nuclear magnetic resonance and ultraviolet spectra of ortho-substituted diphenyl ethers, derivatives including methyl 3-amino-2-chloro-4-methoxybenzoate have been used to understand the "methoxy-inside" conformation, which is crucial for understanding molecular interactions and behaviors (Chandler, Smith, & Moir, 1964).
In Anticancer Research
In cancer research, certain derivatives of this compound have shown potential. For instance, compounds isolated from marine fungi, such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, have demonstrated moderate antitumor and antimicrobial activities, which could be significant in developing new cancer treatments (Xia et al., 2011).
Safety and Hazards
This compound has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, P501 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
methyl 3-amino-4-chloro-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOMUTYNGPAHPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677778 | |
Record name | Methyl 3-amino-4-chloro-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63603-10-1 | |
Record name | Methyl 3-amino-4-chloro-5-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63603-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-chloro-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-4-chloro-5-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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